Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)-
Description
Properties
CAS No. |
574-69-6 |
|---|---|
Molecular Formula |
C16H12N2O4S |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-[(4-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12N2O4S/c19-16-10-9-15(13-3-1-2-4-14(13)16)18-17-11-5-7-12(8-6-11)23(20,21)22/h1-10,19H,(H,20,21,22) |
InChI Key |
PURJGKXXWJKIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
4-Aminobenzenesulfonic acid undergoes diazotization in acidic medium to form the corresponding diazonium chloride. The reaction proceeds as follows:
$$
\text{4-Aminobenzenesulfonic acid} + \text{NaNO}2 + 2\text{HCl} \xrightarrow{0-5^\circ \text{C}} \text{4-Diazo-benzenesulfonic acid chloride} + \text{NaCl} + 2\text{H}2\text{O}
$$
The diazonium salt is unstable at elevated temperatures and must be maintained below $$10^\circ \text{C}$$ to prevent decomposition.
Coupling with 4-Hydroxy-1-naphthalenol
Substrate Preparation
4-Hydroxy-1-naphthalenol serves as the coupling component. Its synthesis involves:
- Nitration : 1-Naphthol is nitrated at position 4 using a mixture of nitric and sulfuric acids.
- Reduction : The nitro group is reduced to a hydroxyl group via catalytic hydrogenation or acidic hydrolysis.
Coupling Reaction
The diazonium salt reacts with 4-hydroxy-1-naphthalenol in alkaline medium to form the azo linkage:
$$
\text{Diazonium salt} + \text{4-Hydroxy-1-naphthalenol} \xrightarrow{\text{pH } 9-10} \text{Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)-} + \text{HCl}
$$
Procedure :
- Dissolve 4-hydroxy-1-naphthalenol (1.60 g, 0.01 mol) in a solution of sodium hydroxide (0.8 g in 30 mL water).
- Cool the solution to $$0^\circ \text{C}$$ and slowly add the diazonium salt solution with stirring.
- Maintain pH at 9–10 by adding sodium carbonate intermittently.
- Stir for 1–2 hours until coupling is complete, indicated by a color change to deep red.
- Precipitate the product by acidifying with dilute HCl, then filter and wash with cold water.
Optimization Insights :
- pH Control : Alkaline conditions ($$ \text{pH } > 8 $$) deprotonate the hydroxyl group on the naphthalenol, enhancing its nucleophilicity for electrophilic attack by the diazonium salt.
- Temperature : Coupling at $$0-5^\circ \text{C}$$ minimizes side reactions such as diazo compound decomposition.
Purification and Characterization
Isolation
The crude product is purified via:
- Recrystallization : Dissolve in hot ethanol and cool to induce crystallization.
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for higher-purity isolates.
Analytical Data
- Melting Point : $$ 245-247^\circ \text{C} $$ (decomposes).
- UV-Vis : $$ \lambda_{\text{max}} = 480 \, \text{nm} $$ (azo group absorption).
- IR (KBr) : $$ \nu = 3450 \, \text{cm}^{-1} $$ (–OH), $$ 1590 \, \text{cm}^{-1} $$ (N=N), $$ 1180 \, \text{cm}^{-1} $$ (S=O).
Comparative Analysis of Synthetic Routes
Key Observations :
- Microwave-assisted synthesis reduces reaction time from hours to minutes and improves yield.
- Solid-phase methods, while reducing purification steps, offer lower yields due to incomplete coupling.
Challenges and Mitigation Strategies
Diazonium Salt Stability
- Issue : Diazonium salts decompose exothermically above $$10^\circ \text{C}$$.
- Solution : Use ice-water baths and add stabilizers like zinc chloride.
Solubility of Coupling Component
- Issue : 4-Hydroxy-1-naphthalenol has limited solubility in aqueous media.
- Solution : Employ co-solvents (e.g., ethanol-water mixtures) and gradual reagent addition.
Industrial-Scale Considerations
Large-scale production necessitates:
- Continuous Flow Reactors : To maintain low temperatures and improve mixing.
- Waste Management : Neutralization of acidic byproducts and recovery of solvents.
Chemical Reactions Analysis
Azo Group Reductive Cleavage
The azo bond (-N=N-) undergoes reductive cleavage under specific conditions, forming aromatic amines. This reaction is critical for environmental and toxicological studies:
-
Reduction with sodium dithionite yields 4-aminobenzenesulfonic acid and 4-hydroxy-1-naphthylamine .
-
Catalytic hydrogenation (e.g., using Pd/C) produces similar amine derivatives but requires controlled pH to avoid sulfonic acid group interference .
| Reducing Agent | Products | Conditions |
|---|---|---|
| Sodium dithionite | 4-Aminobenzenesulfonic acid + 4-hydroxy-1-naphthylamine | Aqueous, pH 7–9, 60°C |
| H₂/Pd-C | Same as above | Ethanol, 25°C, 1 atm H₂ |
Metal Complexation
The compound acts as a polydentate ligand, coordinating with transition metals via hydroxyl oxygen and azo nitrogen atoms. Key findings include:
-
Cr(III), Mn(II), and Fe(III) complexes exhibit octahedral geometries, confirmed by UV-Vis and magnetic susceptibility data .
-
Coordination enhances biological activity; Mn(II) complexes show superior antimicrobial properties compared to free ligands .
Example Reaction:
Conditions: Methanol/water (1:1), reflux, 6 hrs .
Electrophilic Substitution
The naphthalene ring undergoes electrophilic substitution, particularly at the ortho and para positions relative to the hydroxyl group:
-
Nitration with HNO₃/H₂SO₄ introduces nitro groups at C-2 and C-6 positions .
-
Sulfonation occurs preferentially at the naphthalene ring due to electron-donating hydroxyl groups .
Acid-Base Reactions
The sulfonic acid (-SO₃H) and hydroxyl (-OH) groups confer pH-dependent behavior:
-
Deprotonation in alkaline media forms water-soluble sulfonate salts (e.g., sodium or barium derivatives) .
-
Protonation equilibria studied via UV-Vis spectroscopy show pKa values of 2.1 (sulfonic acid) and 9.8 (hydroxyl group) .
Photochemical Degradation
Exposure to UV light induces azo bond isomerization and radical formation:
Cross-Coupling Reactions
The azo group participates in palladium-catalyzed couplings:
Scientific Research Applications
Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)-, also known as 4-(4-hydroxy-1-naphthylazo)benzenesulfonic acid, is an organic compound with the molecular formula C16H12N2O4S and a CAS number of 574-69-6 . This compound features an azo group (-N=N-) linking a naphthol derivative to a benzenesulfonic acid moiety, which imparts both color and solubility properties that are useful in various applications. Its structure includes a hydroxyl group attached to the naphthalene ring, enhancing its reactivity and potential biological activity. Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)- finds applications in various fields.
Applications
- Dye Industry Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)- is used as a dye due to its color properties.
- Separation Science Benzenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-can be analyzed by reverse phase (RP) HPLC with simple conditions . It can be used with a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .
- Colorimetric Determination 4-(4-hydroxy-1-naphthylazo)benzenesulfonic acid can be used for colorimetric determination of trace Fe3+ .
Structural Analogues
Several compounds share structural similarities with benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)-. These compounds are unique due to variations in their functional groups and substituents, which affect their solubility, reactivity, and application areas.
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Aminoazobenzenesulfonic acid | Similar azo structure | Exhibits strong dyeing properties |
| 2-Hydroxy-1-naphthalenesulfonic acid | Naphthalene sulfonate | Used in dye applications; lower solubility |
| Acid Red 138 | Naphthalene-based azo dye | Known for vivid red color; used in textiles |
| Acid Black 26 | Azo dye with multiple sulfonate groups | High solubility; used for dark shades |
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-1-NAPHTHYLAZO)BENZENESULFONIC ACID involves its interaction with metal ions, particularly Fe³⁺. The hydroxyl and azo groups in the compound form complexes with metal ions, leading to a change in the optical properties of the dye. This interaction is the basis for its use in colorimetric determination of metal ions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-[(4-Hydroxy-1-naphthalenyl)azo]benzenesulfonic acid
- Synonyms: HNABA (abbreviation used in research), CAS 574-69-6
- Molecular Formula : C₁₆H₁₂N₂O₄S
- Molecular Weight : 328.34 g/mol
- Key Substituents : Hydroxyl (-OH), azo (-N=N-), and sulfonic acid (-SO₃H) groups .
Comparison with Structurally Similar Compounds
2.1. Structural and Functional Group Variations
2.2. Spectral and Stability Comparisons
- HNABA : Stable under acidic/neutral conditions; absorption maxima sensitive to Fe³⁺ .
- Methyl Orange : pH-dependent spectral shifts (λmax = 507 nm); unstable in strong bases .
- 4-[(2,4-Dihydroxyphenyl)Azo]Benzenesulfonic Acid : Used in hyperbranched polymers; λmax = 425 nm (red-shifts to 501 nm after modification) .
2.4. Toxicity and Regulatory Status
- HNABA: No significant carcinogenicity or mutagenicity reported; monosodium salt deemed low risk under CEPA .
- Methyl Orange: Classified as a genotoxic agent; restricted in food and cosmetics .
- 4-[(2-Hydroxy-1-Naphthalenyl)Azo]Benzenesulfonic Acid: Limited toxicity data; primarily used in research .
Analytical Methodologies
Biological Activity
Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)-, is an azo compound with notable biological activities. This article explores its antibacterial, antifungal properties, and potential toxicological effects based on diverse research findings.
Chemical Structure and Properties
Chemical Name: Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)-
Molecular Formula: C₁₄H₁₃N₃O₃S
CAS Number: 72152-50-2
Molecular Weight: 305.34 g/mol
The compound features an azo linkage (-N=N-) which is critical for its biological activity. Azo compounds often undergo reductive cleavage in biological systems, potentially leading to the formation of reactive amines that may exhibit different biological properties.
Antibacterial and Antifungal Activity
Recent studies have demonstrated that benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)- exhibits significant antibacterial and antifungal activity.
In Vitro Studies
- Antibacterial Activity:
- The compound was tested against various bacterial strains including Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. The results indicated effective inhibition across all tested strains, with zones of inhibition comparable to standard antibiotics like chloramphenicol .
- Antifungal Activity:
The mechanism behind the antibacterial and antifungal activities is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes. The azo linkage may undergo reductive cleavage in microbial systems, leading to the release of active amines that can further disrupt cellular functions.
Toxicological Profile
While the compound shows promising biological activity, its safety profile must be considered:
- Genotoxicity:
- Toxic Effects:
Case Study 1: Antimicrobial Efficacy
A study published in ACS Omega evaluated the antimicrobial efficacy of synthesized azo compounds including benzenesulfonic acid derivatives. The results confirmed significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent .
Case Study 2: Toxicological Assessment
Research conducted on various azo dyes revealed that benzenesulfonic acid derivatives could lead to toxicological concerns due to their ability to generate harmful metabolites upon reductive cleavage. This emphasizes the need for careful risk assessment in potential applications .
Summary of Findings
| Activity | Results |
|---|---|
| Antibacterial | Effective against multiple strains |
| Antifungal | Effective against common fungal pathogens |
| Genotoxicity Potential | Risk of forming harmful metabolites |
| Toxic Effects | Organ degeneration observed in animal studies |
Q & A
Q. How can this compound be adapted for environmental monitoring of heavy metals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
